N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data . The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be influenced by various factors, including the presence of substituents and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by various factors, including the presence and position of substituents on the benzothiazole ring .Mechanism of Action
While the exact mechanism of action of “N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide” is not specified in the available literature, benzothiazole derivatives have been found to exhibit their biological activities through various mechanisms. For instance, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, thereby exhibiting anti-inflammatory activity .
Safety and Hazards
Future Directions
Benzothiazole derivatives, including “N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide”, present a promising area of research due to their wide range of biological activities. Future research could focus on exploring the potential applications of these compounds in various fields, including medicine and pharmacology .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-12-9-14(21)20-8-4-6-11(20)15(12)16(22)19-17-18-10-5-2-3-7-13(10)24-17/h2-3,5,7,9H,4,6,8H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKAFKRDOFGFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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